3,3-Dichlorocyclobut-1-ene
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Overview
Description
3,3-Dichlorocyclobut-1-ene is an organic compound characterized by a cyclobutene ring with two chlorine atoms attached at the 3rd position. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichlorocyclobut-1-ene typically involves the dichlorination of cyclobutene. One common method includes the reaction of cyclobutene with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the addition of chlorine atoms to the cyclobutene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feed of cyclobutene and chlorine gas into a reactor, with careful monitoring of temperature and pressure to ensure optimal yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3,3-Dichlorocyclobut-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Addition Reactions: The double bond in the cyclobutene ring can participate in addition reactions with electrophiles, resulting in the formation of more complex structures.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Addition: Electrophiles such as bromine or hydrogen chloride in the presence of catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of hydroxylated or alkylated cyclobutene derivatives.
Addition: Formation of halogenated or hydrogenated cyclobutene derivatives.
Oxidation: Formation of cyclobutene diones or other oxidized products.
Reduction: Formation of cyclobutane or partially reduced derivatives.
Scientific Research Applications
3,3-Dichlorocyclobut-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Dichlorocyclobut-1-ene involves its reactivity with various molecular targets. The compound can interact with nucleophiles, electrophiles, and radicals, leading to the formation of different products. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorocyclobut-3-ene-1,2-dione: Another dichlorinated cyclobutene derivative with different reactivity and applications.
1,2-Dichlorocyclobutene: A compound with chlorine atoms at different positions, leading to distinct chemical behavior.
Uniqueness
3,3-Dichlorocyclobut-1-ene is unique due to the specific positioning of chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for studying the effects of substituent positioning on chemical properties and reactivity.
Properties
CAS No. |
827339-90-2 |
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Molecular Formula |
C4H4Cl2 |
Molecular Weight |
122.98 g/mol |
IUPAC Name |
3,3-dichlorocyclobutene |
InChI |
InChI=1S/C4H4Cl2/c5-4(6)2-1-3-4/h1-2H,3H2 |
InChI Key |
UPIPLUWGOOYSNV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC1(Cl)Cl |
Origin of Product |
United States |
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